molecular formula C19H13FO B8667872 p-Phenyl-p'-fluorbenzophenon CAS No. 16574-59-7

p-Phenyl-p'-fluorbenzophenon

Cat. No. B8667872
Key on ui cas rn: 16574-59-7
M. Wt: 276.3 g/mol
InChI Key: QYOQJYULXGZFDT-UHFFFAOYSA-N
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Patent
US07736539B2

Procedure details

To a stirred solution of biphenyl (96.02 g, 0.632 mol) in trichlorobenzene (640 mL) was added aluminium chloride (91 g, 0.174 mol) in two portions. 4-Fluorobenzoyl chloride (70 mL, 0.593 mol) was then added dropwise from a dropping funnel over 1 h to the solution at 40° C., and the temperature was then raised to 100° C. for 6 h until HCl ceased to evolve. The mixture was allowed to cool to room temperature and poured into an ice/HCl mixture (ca. 2 L), and left stirring overnight. The water was decanted and the white sludge was stirred vigorously with methanol. The crude product was recovered by filtration, washed with methanol, and then dried under vacuum at 80° C. overnight This product (110 g) was recrystallised twice from toluene to give white crystals of 4-(4′-fluorobenzoyl)biphenyl (77 g, 47%); m.p. 149° C. (lit. 148.5-149° C.).
Quantity
96.02 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice HCl
Quantity
2 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[F:17][C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1.Cl>ClC1C(Cl)=C(Cl)C=CC=1>[F:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([C:4]2[CH:5]=[CH:6][C:1]([C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)=[CH:2][CH:3]=2)=[O:23])=[CH:20][CH:19]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
96.02 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
91 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
640 mL
Type
solvent
Smiles
ClC=1C(=C(C=CC1)Cl)Cl
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice HCl
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The water was decanted
STIRRING
Type
STIRRING
Details
the white sludge was stirred vigorously with methanol
FILTRATION
Type
FILTRATION
Details
The crude product was recovered by filtration
WASH
Type
WASH
Details
washed with methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum at 80° C. overnight This product (110 g)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was recrystallised twice from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 77 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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